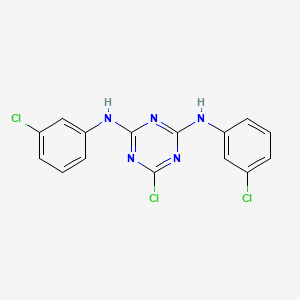

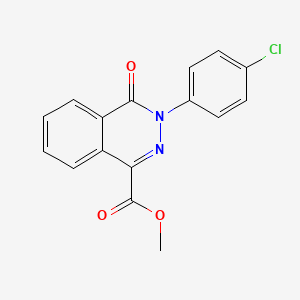

6-chloro-N,N'-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 6-chloro-N,N'-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative, which is a class of nitrogen-containing heterocycles. These compounds are known for their various biological activities and applications in chemical synthesis. The specific structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential applications in various fields such as pharmaceuticals, agrochemicals, or materials science.

Synthesis Analysis

The synthesis of triazine derivatives typically involves the substitution of chlorine atoms in cyanuric chloride with different nucleophiles. In a related study, the synthesis of 6-[N,N-bis(2-hydroxyethyl)amine]-2,4-dichloro-1,3,5-triazine was achieved by reacting cyanuric chloride (CYC) with diethanolamine (DEA) in a mixed medium of acetone and water. The optimal conditions were found to be a 1:1 molar ratio of CYC to DEA, reacting at 0-5°C for 2 hours in a mixed solvent system with equal volumes of acetone and water . Although this does not directly describe the synthesis of 6-chloro-N,N'-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine, it provides insight into the general approach that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of triazine derivatives can be complex, with various substituents influencing the overall geometry and electronic properties. A study on a similar compound, 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, utilized density functional theory (DFT) to investigate the stable structure geometry of the molecule in the gas phase. The vibrational spectra were assigned using normal coordinate analysis (NCA) and the scaled quantum mechanical force field methodology (SQMF). Additionally, the electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), were calculated using time-dependent DFT (TD-DFT). These analyses provide a foundation for understanding the molecular structure of 6-chloro-N,N'-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine, as the methods and approaches used for similar compounds can be applied to this compound as well .

Chemical Reactions Analysis

The reactivity of triazine derivatives is influenced by the electronic structure and the presence of functional groups that can participate in chemical reactions. While the provided data does not include specific reactions for 6-chloro-N,N'-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine, the study of similar compounds can shed light on potential reactivity patterns. For instance, the presence of amino groups in triazine derivatives can lead to the formation of various adducts with electrophiles, while the chloro substituents may be susceptible to nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are key to their functionality and potential applications. The study of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine provided insights into various molecular properties, including molecular electrostatic potential (MEP), nonlinear optical (NLO) properties, and thermodynamic properties at different temperatures. These properties are crucial for understanding the behavior of the compound under various conditions and can be used to predict the properties of 6-chloro-N,N'-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine. The vibrational spectra analysis also contributes to the understanding of the compound's physical properties, as it relates to the molecular structure and bonding .

科学的研究の応用

Supramolecular Chemistry and Fluorescence Properties

- Microwave-Assisted Synthesis: The compound has been used in microwave-assisted synthesis to produce bistriazines, which have applications in supramolecular chemistry. These bistriazines are significant for their hydrogen bonding and metal complexation, and they can be utilized in the preparation of supramolecular polymers with interesting fluorescence properties (Moral et al., 2010).

Antimalarial Activity

- Antimalarial Compounds: It forms the basis for the synthesis of compounds exhibiting antimalarial activity. Certain derivatives of this compound have shown potency against malaria (Werbel et al., 1987).

Dendrimeric Complex Synthesis

- Dendrimeric Complexes: The compound is used in the synthesis of dendrimeric melamine cored complexes. These complexes, involving Schiff bases and metal ions like Fe(III) and Cr(III), have been characterized for their magnetic behaviors (Uysal & Koç, 2010).

Copper(II) Complex Formation

- Copper(II) Complexes: Utilized in the preparation of copper(II) complexes, this compound has been observed to form various structural configurations with different interactive forces, such as π–π interactions, in these complexes (Chu et al., 2011).

Polymer Synthesis

- Polymer Synthesis: This chemical is integral in synthesizing various polymers like aromatic polyamides, polyimides, and polyureas. These polymers, containing the triazine ring, have unique thermal and solubility properties (Lin et al., 1989).

Surfactant Synthesis

- Gemini Surfactant Synthesis: It is used in the synthesis of novel triazine Schiff base-based cationic gemini surfactants. These have applications as antiwear, antifriction, and anticorrosive additives in polyol (Singh et al., 2016).

Study of Pathogenic Proteins

- Pathogenic Protein Study: A derivative of this compound, MR100, has been synthesized and investigated for its interaction with pathogenic prion proteins, highlighting its potential in biological research (Rodrigues et al., 2015).

Energy Materials

- Energy Material Design: The compound is used in the design of low-aluminum compositions for specific energy applications, demonstrating its utility in the field of material science (Lempert et al., 2020).

Polymer Chemistry

- Aromatic Polyamides: Involved in the creation of aromatic polyamides containing s-triazine rings, it plays a role in developing materials with high thermal stability and unique solubility characteristics (Sagar et al., 1997).

特性

IUPAC Name |

6-chloro-2-N,4-N-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl3N5/c16-9-3-1-5-11(7-9)19-14-21-13(18)22-15(23-14)20-12-6-2-4-10(17)8-12/h1-8H,(H2,19,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYANABJNBYMPNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=NC(=NC(=N2)Cl)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N,N'-bis(3-chlorophenyl)-1,3,5-triazine-2,4-diamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3008375.png)

![2-[2-(Hydroxymethyl)benzimidazolyl]-1-(1,2,3,4-tetrahydroquinolyl)ethan-1-one](/img/structure/B3008376.png)

![4-[(4-chloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3008378.png)

![N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3008380.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B3008384.png)

![Tert-butyl 4-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B3008385.png)

![5-[(4-Fluorophenyl)methyl]-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3008386.png)

![Tert-butyl 2-cyano-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3008388.png)

![N-{[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B3008395.png)

![5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B3008398.png)